molecular formula C6H11N3O3 B605817 Azido-PEG1-methyl ester CAS No. 1835759-80-2

Azido-PEG1-methyl ester

Cat. No. B605817
M. Wt: 173.17
InChI Key: LAQALTVGFQMCEV-UHFFFAOYSA-N
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Description

Azido-PEG1-methyl ester is a crosslinker containing an azide group and a methyl ester . The azide group enables Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

Azido-PEG1-methyl ester is an alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Molecular Structure Analysis

The molecular formula of Azido-PEG1-methyl ester is C6H11N3O3 . It has a molecular weight of 173.2 g/mol .


Chemical Reactions Analysis

Azido-PEG1-methyl ester is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

Azido-PEG1-methyl ester has a molecular weight of 173.2 g/mol . Its functional group is Azide/Methyl ester . It is stored at -20°C .

Scientific Research Applications

Synthesis and Functionalization

  • Functionalized PEG Azides in Conjugation Chemistry and Drug Delivery : Azido-functionalized poly(ethylene glycol) (PEG) derivatives, like Azido-PEG1-methyl ester, are increasingly used in conjugation chemistry and targeted drug delivery. Their incorporation into nanoparticle-forming polymeric systems is essential for effective drug delivery applications. Quantification of azide in these PEG polymers is crucial, and a study demonstrates a method for straightforward NMR-based quantitative end-group analysis, facilitating their use in biomedical applications (Semple et al., 2016).

  • Dynamic Surface Coatings for Cell Adhesion and Migration : Azido-[polylysine-g-PEG], a cell-repellent material, has been used to create substrates for controlled dynamic cell adhesion. This technique can rapidly trigger cell adhesion and has diverse applications in tissue motility assays, patterned coculturing, and triggered cell shape change (van Dongen et al., 2013).

Energy Transport and Vibrational Signaling

  • Energy Transport in Azido-PEG-Succinimide Ester Oligomers : A study on azido-PEG-succinimide ester oligomers revealed that they facilitate ballistic energy transport via their covalent backbone. This discovery opens possibilities for new signal transduction strategies in molecular electronics and biochemistry, extending the distances accessible in structural measurements up to about 60 Å (Lin & Rubtsov, 2012).

Polymer Functionalization for Biomedical Applications

  • Functional Amphiphilic and Degradable Copolymers : Heterofunctional PEG, including azido-PEG variants, has been used in the synthesis of functional amphiphilic and degradable copolymers. This synthesis pathway is valuable for biomedical applications such as drug delivery, demonstrating the versatility of azido-PEG derivatives (Freichels et al., 2011).

  • Bioconjugation of Biotin for Targeted Drug Delivery : Azido-containing amphiphilic triblock copolymers, like those incorporating azido-PEG, have been used to create functional interfaces for targeted drug delivery. This involves conjugating biotin to the micelles via click chemistry, demonstrating the bioavailability of biotin to avidin (Wang et al., 2009).

  • Site-Specific PEGylation of Proteins : Azido-PEG derivatives are used for site-specific PEGylation of proteins containing unnatural amino acids. This method is especially useful for creating selectively PEGylated proteins for therapeutic applications (Deiters et al., 2004).

Safety And Hazards

Azido-PEG1-methyl ester is not classified as a hazard . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

Azido-PEG1-methyl ester is a polyethylene glycol (PEG)-based PROTAC linker. It can be used in the synthesis of a series of PROTACs . Future perspectives rely on the application of unnatural amino acids for the development of highly selective peptide linkers .

properties

IUPAC Name

methyl 3-(2-azidoethoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O3/c1-11-6(10)2-4-12-5-3-8-9-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQALTVGFQMCEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801239523
Record name Propanoic acid, 3-(2-azidoethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG1-methyl ester

CAS RN

1835759-80-2
Record name Propanoic acid, 3-(2-azidoethoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1835759-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-(2-azidoethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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